Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Description
The compound is a derivative of pyridazine, which is a six-membered ring containing two nitrogen atoms. It also contains an ester group (carboxylate), an ether group, and a phenyl group .
Molecular Structure Analysis
The crystal structure of a similar compound, ethyl 4-[(4-methylbenzyl)-oxy]benzoate, was reported to crystallize with three molecules in the asymmetric unit. The molecules differed in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .Scientific Research Applications
Synthesis and Characterization
Research focuses on the synthesis and characterization of dihydropyrimidinone derivatives and their pharmacological screenings, such as antimicrobial and antioxidant activities. For example, Dey et al. (2022) synthesized dihydropyrimidinone derivatives and evaluated them for antimicrobial and antioxidant properties, finding that some compounds showed good activity in these areas (Dey et al., 2022).
Antimicrobial and Anticancer Activities
Studies such as those by Bekircan et al. (2008) and Farag et al. (2008) explore the antimicrobial and anticancer properties of synthesized heterocyclic compounds. Bekircan et al. demonstrated the anticancer potential of 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives against various cancer cell lines (Bekircan et al., 2008).
Advanced Materials and Chemical Synthesis
Further studies involve the development of novel compounds for use in advanced materials or as intermediates in chemical syntheses. For instance, Shekarchi et al. (2003) and Kakehi et al. (2005) report on the synthesis of benzofuran and benzothiophene derivatives, highlighting the versatility of these compounds in creating materials with potential electronic or photovoltaic applications (Shekarchi et al., 2003); (Kakehi, Suga, Hatayama, & Kubo, 2005).
Properties
IUPAC Name |
ethyl 4-[(4-methylphenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-26-21(25)20-18(27-14-16-11-9-15(2)10-12-16)13-19(24)23(22-20)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBPJHSMITLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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